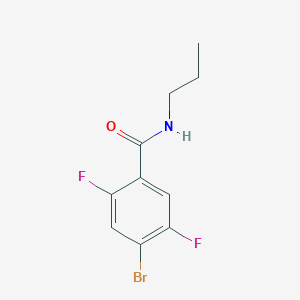

4-Bromo-2,5-difluoro-N-propylbenzamide

Description

4-Bromo-2,5-difluoro-N-propylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at position 4, fluorine atoms at positions 2 and 5, and an N-propyl group attached to the amide nitrogen. Its synthesis likely involves amidation of 4-bromo-2,5-difluorobenzoyl chloride with propylamine, with careful control to preserve substituent positions .

Properties

IUPAC Name |

4-bromo-2,5-difluoro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c1-2-3-14-10(15)6-4-9(13)7(11)5-8(6)12/h4-5H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJNLQVPRPLCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2,5-difluoro-N-propylbenzamide typically involves the reaction of 4-bromo-2,5-difluorobenzoyl chloride with propylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2,5-difluoro-N-propylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,5-difluoro-N-propylbenzamide is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound’s structural analogs differ in halogen placement, alkyl chain length, or additional functional groups. Key examples include:

*Calculated based on C₁₀H₁₀BrF₂NO.

Key Observations :

- Alkyl chain impact : The N-propyl group balances hydrophobicity, whereas bulkier groups (e.g., tetrahydrofuran-2-ylmethyl) may hinder membrane permeability .

- Functional group diversity : Thiourea derivatives (e.g., ) exhibit distinct coordination chemistry, diverging from the target’s likely pharmaceutical focus.

Halogenated Phenethylamine Analogs

Though pharmacologically distinct, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) shares positional similarities with the target compound:

Key Observations :

- Substituent electronics : Methoxy groups (electron-donating) in 2C-B enhance serotonin receptor affinity, whereas fluorine (electron-withdrawing) in the target may reduce CNS activity .

- Structural rigidity : The benzamide core lacks the flexible ethylamine chain of 2C-B, limiting psychedelic effects .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Metabolic Stability

Biological Activity

4-Bromo-2,5-difluoro-N-propylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and applications in various fields, particularly in medicinal chemistry.

4-Bromo-2,5-difluoro-N-propylbenzamide is characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a benzamide backbone. The presence of these halogen atoms significantly influences the compound's reactivity and biological interactions.

The biological activity of 4-Bromo-2,5-difluoro-N-propylbenzamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

- Receptor Interaction : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Bromo-2,5-difluoro-N-propylbenzamide. Research indicates that it may disrupt critical pathways involved in tumor progression. For instance, compounds with similar structures have been shown to target the PI3K/AKT pathway, which is frequently activated in malignant tumors .

Case Studies

- In Vitro Studies : In cell line assays, derivatives of 4-Bromo-2,5-difluoro-N-propylbenzamide exhibited significant cytotoxicity against various cancer cell lines. For example, compounds similar to this benzamide demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells .

- Mechanistic Insights : Studies have shown that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.

Comparative Analysis

To understand the efficacy of 4-Bromo-2,5-difluoro-N-propylbenzamide relative to other compounds, a comparative analysis was performed:

| Compound Name | IC50 (μM) | Target Pathway |

|---|---|---|

| 4-Bromo-2,5-difluoro-N-propylbenzamide | 2.49 | PI3K/AKT |

| 5-Fluorouracil (5-FU) | 7.75 | Thymidylate synthase |

| Ligustrazine–chalcone hybrid | 1.76 | PI3K/AKT |

This table illustrates that 4-Bromo-2,5-difluoro-N-propylbenzamide exhibits comparable or superior potency against certain cancer cell lines compared to established chemotherapeutics like 5-FU .

Applications in Research and Industry

The compound is not only significant in medicinal chemistry but also has applications across various scientific disciplines:

- Drug Development : Its structure serves as a pharmacophore for designing new anticancer agents.

- Biochemical Research : Utilized in studies examining enzyme-ligand interactions and protein modulation.

- Industrial Chemistry : Acts as a building block for synthesizing more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.